2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with an appropriate amine. One common method involves the reaction of phthalic anhydride with N-methyl-N-phenylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as toluene or xylene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s ability to scavenge reactive oxygen species also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted isoindole-1,3-diones: Compounds with varying substituents on the nitrogen atom, exhibiting diverse pharmacological properties.
Uniqueness
2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
13466-98-3 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(N-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17(12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)16(18)20/h2-10H,11H2,1H3 |
InChI Key |
XPBWNYMBAPVBKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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